molecular formula C15H21NO3 B6614931 methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 942189-76-6

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B6614931
CAS No.: 942189-76-6
M. Wt: 263.33 g/mol
InChI Key: PZLBXYHQYFRCAO-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structure, which includes a benzyl group, a methoxymethyl group, and a carboxylate ester group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain biological receptors.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Evaluated for its therapeutic potential in treating various diseases.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Methyl 1-benzyl-3-(hydroxymethyl)pyrrolidine-3-carboxylate
  • Methyl 1-benzyl-3-(chloromethyl)pyrrolidine-3-carboxylate
  • Methyl 1-benzyl-3-(aminomethyl)pyrrolidine-3-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituent attached to the pyrrolidine ring (methoxymethyl vs. hydroxymethyl, chloromethyl, or aminomethyl).
  • Reactivity: These structural differences can significantly impact the compound’s reactivity and the types of reactions it undergoes.
  • Biological Activity: The biological activity of these compounds can vary based on their ability to interact with different molecular targets.

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate stands out due to its unique methoxymethyl group, which can influence its chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLBXYHQYFRCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2-(methoxymethyl)acrylate (176 mg, 1.35 mmol) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (416 μl, 1.63 mmol) in dichloromethane (2 ml) was added at 0° C. trifluoroacetic acid (21 μl, 0.27 mmol). The resulting solution was warmed to room temperature and stirred overnight. The crude product was purified by column chromatography on silica, eluted with a solution of ethyl acetate in hexanes (1:3), then 5% methanol in ethyl acetate to give the title compound (293 mg, 82%).
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
416 μL
Type
reactant
Reaction Step One
Quantity
21 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
82%

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